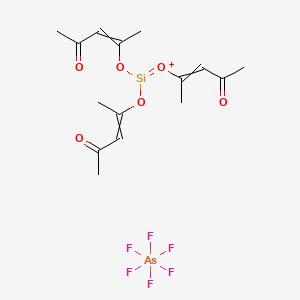
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, hexafluoroarsenate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-): is a complex compound with a silicon center coordinated to three 2,4-pentanedionato ligands and a hexafluoroarsenate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-) typically involves the reaction of a silicon alkoxide with 2,4-pentanedione to form the tris(2,4-pentanedionato) complex. This intermediate is then reacted with hexafluoroarsenic acid to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon center.
Reduction: Reduction reactions may also occur, altering the oxidation state of the silicon.
Substitution: Ligand substitution reactions can take place, where the 2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of silicon-ligand complexes.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of other silicon-containing compounds.
- Acts as a catalyst in certain organic reactions.
Biology:
- Potential applications in bioinorganic chemistry due to its unique coordination environment.
Medicine:
- Investigated for its potential use in drug delivery systems.
Industry:
- Utilized in the production of advanced materials, including coatings and polymers.
Mécanisme D'action
The mechanism by which Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-) exerts its effects involves coordination chemistry principles. The silicon center can interact with various substrates through its ligands, facilitating catalytic processes or forming stable complexes. The hexafluoroarsenate counterion plays a role in stabilizing the overall structure.
Comparaison Avec Des Composés Similaires
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, chloride(1-): Similar structure but with a chloride counterion.
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, nitrate(1-): Similar structure but with a nitrate counterion.
Uniqueness: The hexafluoroarsenate counterion in Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-) provides unique stability and reactivity compared to other counterions. This makes it particularly useful in applications requiring robust and stable silicon complexes.
Propriétés
Numéro CAS |
67251-38-1 |
|---|---|
Formule moléculaire |
C15H21AsF6O6Si |
Poids moléculaire |
514.32 g/mol |
Nom IUPAC |
bis(4-oxopent-2-en-2-yloxy)silylidene-(4-oxopent-2-en-2-yl)oxidanium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C15H21O6Si.AsF6/c1-10(16)7-13(4)19-22(20-14(5)8-11(2)17)21-15(6)9-12(3)18;2-1(3,4,5,6)7/h7-9H,1-6H3;/q+1;-1 |
Clé InChI |
YWTUSCZQLDIMRG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O[Si](=[O+]C(=CC(=O)C)C)OC(=CC(=O)C)C.F[As-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



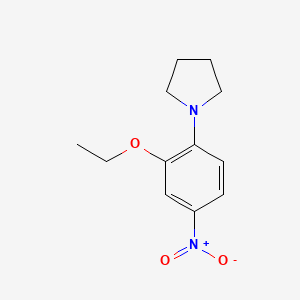
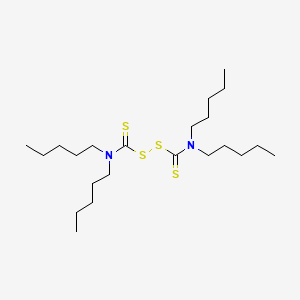
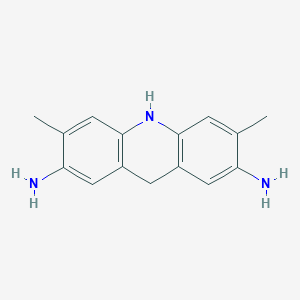
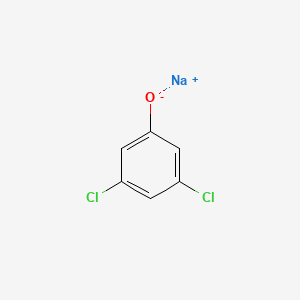
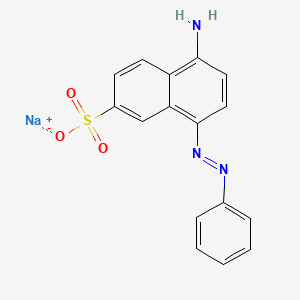
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)

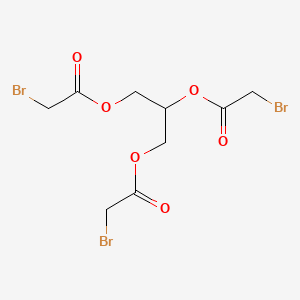
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
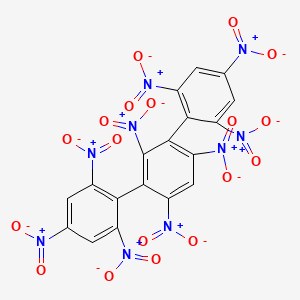
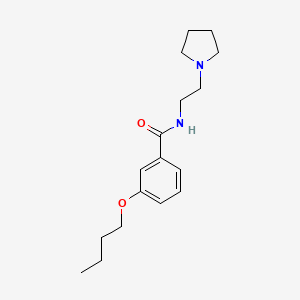
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)
